molecular formula C9H11BrClN B2576806 5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride CAS No. 2137578-28-8

5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride

Cat. No.: B2576806
CAS No.: 2137578-28-8
M. Wt: 248.55
InChI Key: HBXDKYLRCLHGLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

The bromine atom in the 5-position of the pyridine ring could potentially undergo a variety of chemical reactions, making this compound a useful building block in organic synthesis . The cyclopropyl group might influence the compound’s conformation and potentially its interactions with biological targets.

The compound’s pharmacokinetics would depend on many factors, including its physicochemical properties, formulation, route of administration, and individual patient characteristics. As a hydrochloride salt, it might have improved water solubility, which could potentially enhance its bioavailability .

The compound’s action could be influenced by various environmental factors, including pH, temperature, and the presence of other substances that could interact with the compound. Stability could be affected by these factors as well .

Chemical Reactions Analysis

Scientific Research Applications

5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride is used in various scientific research fields, including:

Comparison with Similar Compounds

Biological Activity

5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with bromine, a cyclopropyl group, and a methyl group. These substitutions are crucial for its biological activity and chemical reactivity. The hydrochloride salt form enhances its solubility, potentially improving bioavailability in pharmacological applications.

Synthesis

The synthesis of this compound typically involves bromination of 2-cyclopropyl-4-methylpyridine followed by hydrochloride salt formation. This method allows for the introduction of the bromine atom at the 5-position of the pyridine ring, which is essential for subsequent biological evaluations.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The bromine atom can participate in nucleophilic substitution reactions, making it a potential inhibitor for various enzymes.
  • Receptor Modulation : Preliminary studies suggest that compounds with similar structures may interact with neurotransmitter receptors, influencing pathways related to addiction and neuroprotection.
  • Antimicrobial Activity : The presence of halogen substituents has been linked to enhanced antibacterial properties against various pathogens.

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial activity. In vitro studies have demonstrated its efficacy against several bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli1.0 - 2.0 μg/mL
Staphylococcus aureus0.5 - 1.5 μg/mL
Bacillus subtilis2.0 - 4.0 μg/mL

These findings suggest that the compound may serve as a lead candidate for developing new antibiotics.

Anti-inflammatory and Antioxidant Activity

Studies have also explored the anti-inflammatory effects of this compound. It has been shown to inhibit pro-inflammatory cytokines in cell cultures, indicating potential applications in treating inflammatory diseases. Additionally, antioxidant assays reveal that it can scavenge free radicals effectively, contributing to its protective effects against oxidative stress.

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial effects of several pyridine derivatives, including this compound. The compound exhibited significant inhibition against E. coli with an MIC value of 1 μg/mL, outperforming many traditional antibiotics .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound in models of oxidative stress-induced neuronal damage. Results indicated that it significantly reduced cell death and improved cell viability compared to control groups .
  • Anti-thrombolytic Activity : Research into the anti-thrombolytic potential revealed that derivatives similar to this compound displayed significant inhibition of clot formation, suggesting therapeutic implications in cardiovascular diseases .

Properties

IUPAC Name

5-bromo-2-cyclopropyl-4-methylpyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c1-6-4-9(7-2-3-7)11-5-8(6)10;/h4-5,7H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXDKYLRCLHGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)C2CC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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